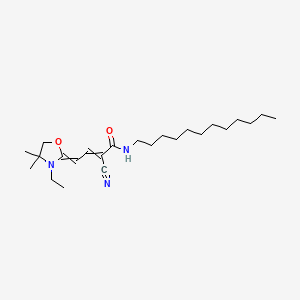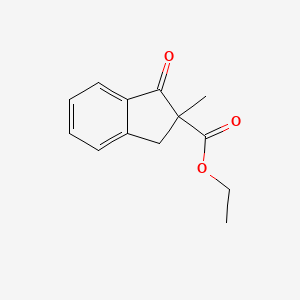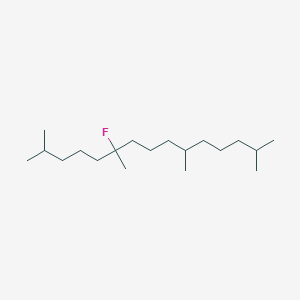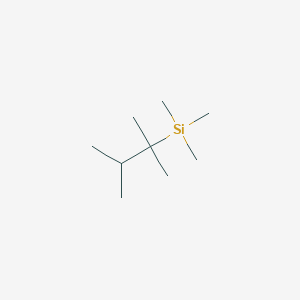
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyano group, a dodecyl chain, and an oxazolidinylidene moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the oxazolidinylidene intermediate, followed by the introduction of the cyano and dodecyl groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters is crucial to achieve efficient production while minimizing waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive agent, with studies exploring its effects on various biological systems.
Medicine: Research is ongoing to investigate its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound can be used in the development of new materials, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that regulate cellular processes, such as signal transduction, gene expression, and metabolic pathways.
Comparación Con Compuestos Similares
Similar Compounds
2-Cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-2-oxazolidinylidene)-2-butenamide: This compound is unique due to its specific structural features, such as the presence of the oxazolidinylidene moiety.
Other Similar Compounds: Compounds with similar structures may include those with variations in the dodecyl chain length, the presence of different substituents on the oxazolidinylidene ring, or modifications to the cyano group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and structural elements. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
94491-26-6 |
|---|---|
Fórmula molecular |
C24H41N3O2 |
Peso molecular |
403.6 g/mol |
Nombre IUPAC |
2-cyano-N-dodecyl-4-(3-ethyl-4,4-dimethyl-1,3-oxazolidin-2-ylidene)but-2-enamide |
InChI |
InChI=1S/C24H41N3O2/c1-5-7-8-9-10-11-12-13-14-15-18-26-23(28)21(19-25)16-17-22-27(6-2)24(3,4)20-29-22/h16-17H,5-15,18,20H2,1-4H3,(H,26,28) |
Clave InChI |
AWMOFGFNULCXRU-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCNC(=O)C(=CC=C1N(C(CO1)(C)C)CC)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1-Ethenyl-4-[1-(4-methylphenyl)ethyl]benzene](/img/structure/B14363046.png)


![Benzene, [(4-bromo-2-butynyl)oxy]-](/img/structure/B14363070.png)

![Methyl 4-[2-(2-oxonaphthalen-1(2H)-ylidene)hydrazinyl]benzene-1-sulfonate](/img/structure/B14363079.png)
![Benzyl 4-[(2-chlorophenyl)methoxy]benzoate](/img/structure/B14363085.png)
![Silane, trimethyl[(24-methylhexacosyl)oxy]-](/img/structure/B14363091.png)



